methyl 2-{[2-(3-chlorophenyl)-6-{[(2,4-difluorophenyl)carbamoyl]amino}quinolin-4-yl]oxy}acetate
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Overview
Description
Methyl 2-{[2-(3-chlorophenyl)-6-{[(2,4-difluorophenyl)carbamoyl]amino}quinolin-4-yl]oxy}acetate is a complex organic compound featuring a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(3-chlorophenyl)-6-{[(2,4-difluorophenyl)carbamoyl]amino}quinolin-4-yl]oxy}acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and difluorophenyl groups. The final step involves esterification to form the methyl ester. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and esterification catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(3-chlorophenyl)-6-{[(2,4-difluorophenyl)carbamoyl]amino}quinolin-4-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the quinoline core.
Scientific Research Applications
Methyl 2-{[2-(3-chlorophenyl)-6-{[(2,4-difluorophenyl)carbamoyl]amino}quinolin-4-yl]oxy}acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 2-{[2-(3-chlorophenyl)-6-{[(2,4-difluorophenyl)carbamoyl]amino}quinolin-4-yl]oxy}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with varying substituents. Examples include:
- Quinoline-4-carboxylic acid derivatives
- 2-Phenylquinoline derivatives
- 6-Chloroquinoline derivatives
Uniqueness
Methyl 2-{[2-(3-chlorophenyl)-6-{[(2,4-difluorophenyl)carbamoyl]amino}quinolin-4-yl]oxy}acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[2-(3-chlorophenyl)-6-[(2,4-difluorophenyl)carbamoylamino]quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF2N3O4/c1-34-24(32)13-35-23-12-22(14-3-2-4-15(26)9-14)30-20-8-6-17(11-18(20)23)29-25(33)31-21-7-5-16(27)10-19(21)28/h2-12H,13H2,1H3,(H2,29,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJCOPWOFSHVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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